2-Bromo-3,4-difluorophenol
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Overview
Description
2-Bromo-3,4-difluorophenol is an organic compound with the molecular formula C6H3BrF2O It is a brominated and fluorinated phenol derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the use of 2,3-difluorophenol as a starting material. The bromination reaction is carried out using bromine or a brominating agent such as potassium bromide in the presence of a catalyst like zinc-aluminum layered double hydroxides (ZnAl-BrO3–LDHs) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of simpler phenol derivatives with fewer halogen atoms.
Scientific Research Applications
2-Bromo-3,4-difluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated phenols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in halogen bonding, which can affect the compound’s biological activity and interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3-difluorophenol
- 2-Bromo-4,5-difluorophenol
- 4-Bromo-3,5-difluorophenol
Comparison
2-Bromo-3,4-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring This positioning can influence its chemical reactivity and physical properties compared to other similar compounds
Properties
Molecular Formula |
C6H3BrF2O |
---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
2-bromo-3,4-difluorophenol |
InChI |
InChI=1S/C6H3BrF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H |
InChI Key |
XUQJWVKFSVDGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)F)F |
Origin of Product |
United States |
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